Product packaging for 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene(Cat. No.:CAS No. 41860-65-5)

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Cat. No.: B1387897
CAS No.: 41860-65-5
M. Wt: 290 g/mol
InChI Key: NEFPMXMCSCGJLD-UHFFFAOYSA-N
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Description

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene ( 41860-65-5) is a high-purity fluorinated aromatic compound of molecular formula C7H3F4I and molecular weight 290.00 . This specialized chemical serves as a versatile building block in organic synthesis, pharmaceutical research, and material science due to its unique reactivity and structural properties . The compound's benzene ring is substituted with fluorine, iodine, and a trifluoromethyl group, making it a valuable intermediate for various advanced synthetic transformations . The iodine moiety enables its participation in pivotal palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . Concurrently, the electron-withdrawing trifluoromethyl group enhances its reactivity in nucleophilic aromatic substitutions . This combination of features is particularly valuable in medicinal chemistry for constructing diverse fluorinated bioactive scaffolds used in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials . This product is rigorously tested to ensure high purity (>98% by GC) and is supplied in amber glass vials under an inert atmosphere to ensure stability . It is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or animal use . Researchers can request detailed analytical data, including NMR and MS, to support their work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F4I B1387897 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene CAS No. 41860-65-5

Properties

IUPAC Name

4-fluoro-1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFPMXMCSCGJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660018
Record name 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41860-65-5
Record name 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

  • 1-Fluoro-4-iodobenzene serves as a common precursor due to its availability and reactivity profile, facilitating subsequent substitution reactions.
  • Alternatively, 4-fluoro-1-iodobenzene can be directly synthesized via electrophilic aromatic substitution on fluorinated aromatic compounds.

Trifluoromethylation Techniques

Research indicates that trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethylating agents in the presence of catalysts or radical initiators.

  • Radical-based methods employing dipotassium peroxodisulfate with sodium carbonate and silver carbonate in acetonitrile at 120°C for 10 hours have demonstrated effective trifluoromethylation of aromatic iodides.

Halogenation and Iodination

  • Iodination of aromatic rings is typically performed using elemental iodine in the presence of oxidizing agents like silver salts or iodine monochloride under controlled conditions to ensure regioselectivity.

Reaction Conditions and Yields

Method Step Reagents Conditions Yield Notes
Trifluoromethylation Dipotassium peroxodisulfate, silver carbonate Acetonitrile, 120°C, 10h Up to 85% (industrial scale) Radical mechanism, scalable
Iodination Iodine, silver salts Room to moderate temperature 70-80% Selectivity for aromatic iodide

Research findings suggest that the trifluoromethylation step is critical for introducing the trifluoromethyl group efficiently, with radical initiators facilitating high yields under mild conditions.

Synthesis from 1-Fluoro-4-iodobenzene and Trifluoroacetic Acid

According to recent literature, a practical route involves the direct reaction of 1-fluoro-4-iodobenzene with trifluoroacetic acid derivatives under specific conditions.

  • Reaction Conditions :

    • Use of oxidative conditions with peroxides or metal catalysts (e.g., copper or iron complexes) to promote trifluoromethylation.
    • The process typically occurs at elevated temperatures (~120°C) with controlled reaction times (~10 hours).
  • Yields :

    • Reported yields are generally above 60%, with product purities exceeding 98%, suitable for industrial applications.

Sequential Multi-step Approach

A comprehensive synthesis involves:

  • Step 1 : Nitration of fluorinated benzene derivatives to introduce nitro groups.
  • Step 2 : Reduction of nitro groups to amines, followed by diazotization and subsequent iodination.
  • Step 3 : Trifluoromethylation of the aromatic iodide using radical or nucleophilic trifluoromethylating agents.

This multi-step pathway allows for precise control over regioselectivity and functional group compatibility, leading to high yields and purity.

Research Findings and Industrial Relevance

  • Radical-mediated trifluoromethylation using dipotassium peroxodisulfate and silver carbonate has been validated as an efficient, scalable method.
  • Iodination can be optimized via electrophilic substitution with iodine in the presence of oxidants, ensuring selective mono-iodination.
  • Reaction conditions such as temperature, solvent choice, and reagent ratios significantly influence yield and purity.

Data Summary Table

Preparation Method Reagents & Conditions Typical Yield Advantages Limitations
Radical trifluoromethylation Dipotassium peroxodisulfate, silver carbonate, acetonitrile, 120°C Up to 85% High efficiency, scalable Requires radical initiators
Electrophilic iodination Iodine, silver salts 70-80% Selectivity Over-iodination risk
Multi-step aromatic substitution Nitration, reduction, diazotization, trifluoromethylation >60%, purity >98% Precise control Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine and trifluoromethyl groups. This activation facilitates electrophilic aromatic substitution and cross-coupling reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Reactivity
This compound 41860-65-5 C₇H₃F₄I 274.00 F (4), I (1), -CF₃ (2) Pharmaceutical intermediates
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene 59382-39-7 C₇H₃F₄I 274.00 F (1), I (4), -CF₃ (2) Positional isomer; similar coupling reactivity
4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene 1114809-20-9 C₈H₆F₄O 194.13 F (4), -OCH₃ (2), -CF₃ (1) Electron-rich ring; limited in cross-coupling due to methoxy group
4-Azido-1-bromo-2-(trifluoromethyl)benzene N/A C₇H₃BrF₃N₃ 282.92 N₃ (4), Br (1), -CF₃ (2) Click chemistry; bromine as leaving group
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene 1214344-33-8 C₈H₆F₄O 194.13 F (2), -OCH₃ (4), -CF₃ (1) Dipole-altered variant; solvent-dependent reactivity
4-Iodo-2-methyl-1-(trifluoromethyl)benzene 930599-57-8 C₈H₆F₃I 286.03 -CH₃ (2), I (1), -CF₃ (4) Methyl group enhances ring stability; agrochemical intermediates

Substituent Effects on Reactivity

Iodine vs. Bromine/Azide :

  • The iodine in this compound enables efficient C–I bond activation in palladium-catalyzed cross-couplings, whereas bromine (as in 4-Azido-1-bromo-2-(trifluoromethyl)benzene) requires harsher conditions .
  • Azide-substituted analogues (e.g., 1-Azido-4-fluoro-2-(trifluoromethyl)benzene) are tailored for Huisgen cycloaddition but lack iodine’s versatility in aryl coupling .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Methoxy (-OCH₃) groups (e.g., 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene) donate electrons, reducing electrophilic substitution rates compared to the parent compound’s electron-deficient ring .
  • Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, critical for drug design .

Positional Isomerism :

  • 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene (CAS: 59382-39-7) demonstrates how shifting fluorine and iodine alters dipole moments and steric interactions, affecting solubility and reaction pathways .

Biological Activity

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is an organofluorine compound notable for its unique molecular structure, which includes a benzene ring substituted with fluorine, iodine, and a trifluoromethyl group. This configuration significantly impacts its chemical properties and potential biological activities. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and drug development.

The molecular formula of this compound is C7H3F4IC_7H_3F_4I, with a molecular weight of approximately 290.00 g/mol . The presence of electronegative atoms like fluorine and iodine enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

Potential Biological Applications

  • Medicinal Chemistry : Compounds with similar structures often exhibit significant pharmacological properties. For instance, fluorinated compounds are frequently explored for their roles as pharmaceuticals due to their ability to modulate biological activity effectively.
  • Anti-inflammatory Activity : Studies have indicated that derivatives with trifluoromethyl groups can exhibit anti-inflammatory effects. For example, some compounds targeting microglial cells have shown promise in reducing neuroinflammation, which is critical in neurodegenerative diseases .
  • Anticancer Properties : Fluorinated compounds have been investigated for their anticancer potential. Research indicates that certain fluorinated derivatives can inhibit cell proliferation in various cancer cell lines .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Benzoylpiperidine with para-fluorineMAGL Inhibition0.080
Trifluoromethyl-substituted diarylsulfidesAntiproliferative0.32 - 12
3,4-Dihydronaphthalen-1(2H)-one DerivativesAnti-inflammatoryNot specified

The biological activity of this compound may involve several mechanisms:

  • Electrophilic Interactions : The presence of electron-withdrawing groups like fluorine enhances the electrophilic nature of the compound, facilitating interactions with nucleophiles in biological systems.
  • Receptor Binding : Similar compounds have shown effectiveness in binding to specific enzymes or receptors, leading to altered signaling pathways that can inhibit or promote various cellular processes.

Q & A

Q. What are reliable synthetic routes for preparing 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sequential halogenation and functionalization. For example, starting from a fluorinated benzene derivative, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃). The trifluoromethyl group is typically introduced via cross-coupling reactions, such as Kumada or Suzuki couplings, using a trifluoromethyl-containing organometallic reagent .
  • Optimization Tips :
  • Monitor reaction progress with <sup>19</sup>F NMR to track trifluoromethyl group incorporation .
  • Use inert atmospheres (Ar/N₂) to prevent dehalogenation of the iodo substituent during synthesis .

Q. How can purity and structural integrity be confirmed for this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • GC-MS or LC-MS : Detect impurities and confirm molecular weight (expected M⁺ = 306.0 g/mol based on C₇H₃F₄I) .
  • Multinuclear NMR :
  • <sup>1</sup>H NMR: Aromatic protons appear as distinct doublets due to coupling with fluorine.
  • <sup>19</sup>F NMR: Separate peaks for -CF₃ (δ ≈ -60 to -65 ppm) and -F (δ ≈ -110 to -120 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially if iodine positioning is contested .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts)?

  • Methodological Answer : Contradictions may arise from solvent effects, residual catalysts, or isomerization. Steps to resolve:
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in -CF₃ groups) .
  • DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to clarify coupling patterns .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C-I bond’s moderate strength (≈50 kcal/mol) enables selective coupling (vs. C-F or C-CF₃ bonds). Applications include:
  • Sonogashira Coupling : Attach alkynes using Pd(PPh₃)₄/CuI in THF .
  • Photoredox Catalysis : Exploit iodine as a leaving group under mild conditions (e.g., blue LED irradiation with [Ir(ppy)₃]) .
  • Challenges : Competing deiodination can occur; additives like NaI may suppress this .

Q. What computational methods predict the compound’s stability under varying pH or thermal conditions?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Thermal Decomposition : Calculate bond dissociation energies (BDEs) for C-I (weakest link) and C-CF₃ bonds .
  • Acid/Base Stability : Simulate protonation states (pKa prediction via COSMO-RS) to assess susceptibility to hydrolysis .
  • Validation : Compare with experimental TGA/DSC data to refine computational models .

Safety and Handling

Q. What safety protocols mitigate risks during experiments with this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (UN 1325, Packing Group III) .
  • Waste Disposal : Collect halogenated waste separately; neutralize iodine residues with Na₂S₂O₃ before disposal .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF during decomposition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Reactant of Route 2
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

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